3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile
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Overview
Description
3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile is a complex organic compound that features a furan ring, a sulfanylidene group, and a cyclopenta[a]naphthalene core
Preparation Methods
The synthesis of 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s furan ring and sulfanylidene group can form specific interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar compounds to 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile include other thiophene and furan derivatives. These compounds share structural similarities but may differ in their specific functional groups or ring structures. For example:
Thiophene derivatives: These compounds have a sulfur atom in the ring and are known for their electronic properties and applications in organic electronics.
Furan derivatives: These compounds have an oxygen atom in the ring and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties .
Properties
CAS No. |
188605-02-9 |
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Molecular Formula |
C18H9NOS |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-sulfanylidenecyclopenta[a]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C18H9NOS/c19-10-14-16(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18(14)21/h1-9H |
InChI Key |
ABQDUOUOMXJDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=S)C(=C3C4=CC=CO4)C#N |
Origin of Product |
United States |
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